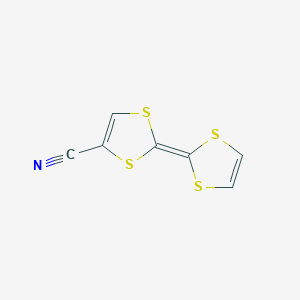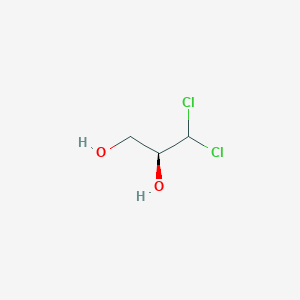
(2S)-3,3-Dichloropropane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-3,3-Dichloropropane-1,2-diol is an organic compound with the molecular formula C3H6Cl2O2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3,3-Dichloropropane-1,2-diol typically involves the chlorination of glycerol. One common method is the reaction of glycerol with thionyl chloride (SOCl2) under controlled conditions. The reaction proceeds as follows: [ \text{C3H8O3} + 2 \text{SOCl2} \rightarrow \text{C3H6Cl2O2} + 2 \text{SO2} + 2 \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors may be employed to ensure consistent production and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2S)-3,3-Dichloropropane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used to replace chlorine atoms.
Major Products Formed
Oxidation: Formation of 3,3-dichloropropanoic acid.
Reduction: Formation of 3,3-dichloropropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S)-3,3-Dichloropropane-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (2S)-3,3-Dichloropropane-1,2-diol involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of chlorine atoms, making it reactive towards nucleophiles. This reactivity allows it to participate in various biochemical pathways and exert its effects on biological systems.
Comparison with Similar Compounds
Similar Compounds
3,3-Dichloropropanol: Similar in structure but lacks the chiral center.
3,3-Dichloropropanoic acid: An oxidized form of the compound.
3-Chloropropane-1,2-diol: Contains only one chlorine atom.
Uniqueness
(2S)-3,3-Dichloropropane-1,2-diol is unique due to its chiral nature and the presence of two chlorine atoms, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where chirality and reactivity are crucial.
Properties
CAS No. |
176298-45-6 |
|---|---|
Molecular Formula |
C3H6Cl2O2 |
Molecular Weight |
144.98 g/mol |
IUPAC Name |
(2S)-3,3-dichloropropane-1,2-diol |
InChI |
InChI=1S/C3H6Cl2O2/c4-3(5)2(7)1-6/h2-3,6-7H,1H2/t2-/m0/s1 |
InChI Key |
YDIWSTGWZCQZGK-REOHCLBHSA-N |
Isomeric SMILES |
C([C@@H](C(Cl)Cl)O)O |
Canonical SMILES |
C(C(C(Cl)Cl)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(2-Hydroxyethoxy)phenoxy]ethanol;propanoic acid](/img/structure/B12564553.png)
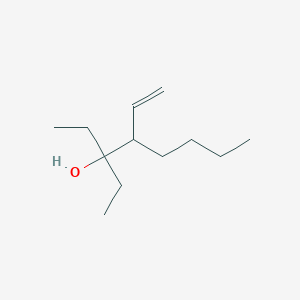
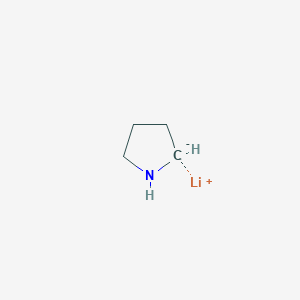
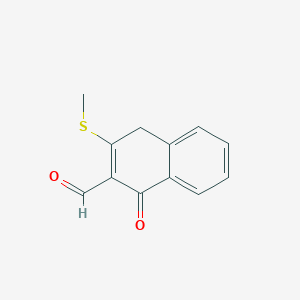
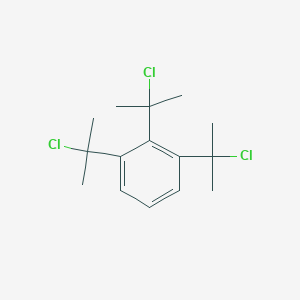
![Phenol, 2-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-](/img/structure/B12564572.png)
![N-Benzyl-N-[4-[2-butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]amine](/img/structure/B12564589.png)
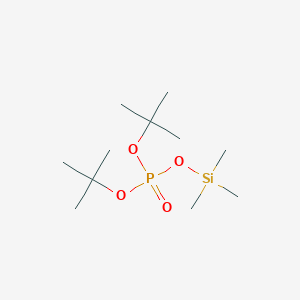
![3-Methyl-1,2-di(propan-2-yl)-7-oxabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B12564594.png)
![[(1R,3R)-3-Cyclohexyl-2-oxocyclopentyl]acetaldehyde](/img/structure/B12564598.png)
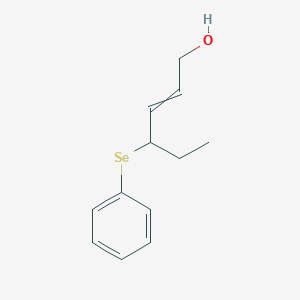
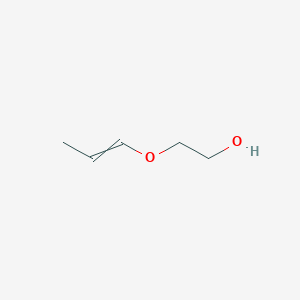
![N-(2-Chloroethyl)-N'-[4-(10H-phenothiazin-10-yl)butyl]urea](/img/structure/B12564615.png)
